REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9]1(=O)[O:14][C:12](=[O:13])[CH:11]=[CH:10]1>C(O)(=O)C>[OH:8][C:4]1[CH:3]=[C:2]([N:1]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]2=[O:14])[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
49.03 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained under a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
was added to the reactor
|
Type
|
TEMPERATURE
|
Details
|
heating to 110° C.
|
Type
|
CUSTOM
|
Details
|
The 110° C. reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 14 hours (50,400 s)
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
the product was dried under vacuum by rotary evaporation at 120° C. for 30 minutes (1800 s) to a dark brown solid
|
Duration
|
1800 s
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted with two 250 milliliter portions of o-dichlorobenzene at 120° C
|
Type
|
TEMPERATURE
|
Details
|
The combined extracts were maintained at 2° C. for 24 hours (86,400 s)
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
the light yellow orange colored crystalline product was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C. for 24 hours (86,400 s)
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)N1C(C=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: CALCULATEDPERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |